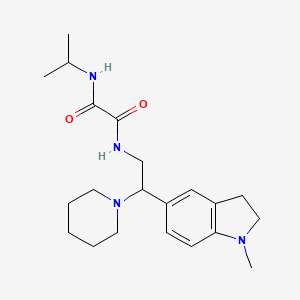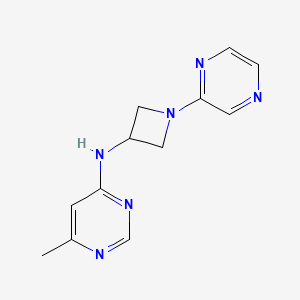![molecular formula C15H17Cl2N3O2 B2387069 N-[2-(1,5-dimetil-1H-pirazol-3-il)etil]-2-(2,4-diclorofenoxi)acetamida CAS No. 2034283-83-3](/img/structure/B2387069.png)
N-[2-(1,5-dimetil-1H-pirazol-3-il)etil]-2-(2,4-diclorofenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide, also known as DPPEA, is a compound that has been extensively studied for its potential applications in scientific research. DPPEA is a synthetic compound that was first synthesized in the early 1990s and has since been used in a variety of biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has been shown to activate the protein kinase C pathway and the mitogen-activated protein kinase pathway, both of which are involved in cell signaling and regulation. 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide may also act as an antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has a variety of biochemical and physiological effects, depending on the specific application. In the central nervous system, 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has been shown to protect neurons from oxidative stress and apoptosis. In the cardiovascular system, 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has been shown to have vasodilatory effects and may improve blood flow. In cancer research, 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has several advantages for use in lab experiments, including its high purity and well-defined structure. However, 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is also a complex compound that requires careful handling and storage to maintain its stability and purity. Additionally, the cost of 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide may be prohibitive for some research projects.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide. One area of interest is the development of new neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new cancer treatments that target specific signaling pathways in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide and how it interacts with various signaling pathways in cells.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with ethyl chloroacetate, followed by the reaction of the resulting product with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The final product is obtained through the reaction of the intermediate product with N,N-diisopropylethylamine and acetic anhydride. The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado formulaciones de liberación controlada utilizando nanosheets de hidrotalcita intercaladas con 2,4-DP. Estas formulaciones reducen los riesgos de volatilización y lixiviación, mejorando la eficacia del herbicida .
- El 2,4-DP puede adsorberse en hidróxidos de aluminio sintetizados mediante disolución anódica de ánodos de aluminio sacrificables. Esta propiedad lo hace útil para eliminar el 2,4-DP de las soluciones acuosas, ayudando en la limpieza ambiental .
- Los microorganismos como Delftia acidovorans MC1 pueden utilizar el 2,4-DP como fuente de carbono. Comprender las vías de degradación microbiana contribuye a las estrategias de biorremediación para sitios contaminados .
Formulaciones herbicidas
Remediación ambiental
Estudios de degradación microbiana
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-10-7-12(19-20(10)2)5-6-18-15(21)9-22-14-4-3-11(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHRTBOQCOLXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)
![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)



![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)


![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)
![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)
